molecular formula C22H23NO6 B2798527 (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid CAS No. 2416218-82-9

(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B2798527
CAS No.: 2416218-82-9
M. Wt: 397.427
InChI Key: GREVXJNXYVPZRK-OJAHFUOMSA-N
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Description

(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include protecting groups like fluorenylmethoxycarbonyl (Fmoc) and various catalysts to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Amino-1,2-diphenylethanol
  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

Uniqueness

Compared to similar compounds, (1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. Its applications in various fields further highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(1S,2R,4R,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c24-19-9-16(21(26)27)18(10-20(19)25)23-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-20,24-25H,9-11H2,(H,23,28)(H,26,27)/t16-,18+,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREVXJNXYVPZRK-OJAHFUOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C[C@H]([C@H]1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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